tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-6-7-17-11-5-4-9(14)8-10(11)15/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFHRALTEXLLIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718433 | |
| Record name | tert-Butyl 6-bromo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
719310-31-3 | |
| Record name | 1,1-Dimethylethyl 6-bromo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=719310-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-bromo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and General Procedure
The reaction proceeds via nucleophilic attack of the secondary amine in 6-bromo-3,4-dihydro-2H-benzo[b]oxazine on BocO, facilitated by a base (e.g., triethylamine or DIPEA) and catalyzed by DMAP. The general steps include:
Optimization of Reaction Conditions
Key variables affecting yield include solvent choice, temperature, and base. Representative data from literature is summarized below:
| Solvent | Base | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| THF | Triethylamine | 20°C | 16 h | 65% | |
| THF | Triethylamine | Reflux | 12 h | 60% | |
| Dichloromethane | DIPEA | 20°C | 48 h | N/A |
The highest yield (65%) was achieved in THF at room temperature using triethylamine and DMAP. Prolonged heating under reflux reduced efficiency, likely due to Boc group instability at elevated temperatures. Dichloromethane-based reactions, while feasible, required extended reaction times (48 hours) without clear yield advantages.
Synthesis of 6-Bromo-3,4-dihydro-2H-benzo[b] oxazine Precursor
The precursor 6-bromo-3,4-dihydro-2H-benzo[b]oxazine is synthesized via reduction of 6-bromo-2H-1,4-benzoxazin-3(4H)-one.
Analytical Characterization of the Final Product
LCMS and NMR Data
-
LCMS : , corresponding to the loss of the tert-butoxycarbonyl group.
-
NMR (400 MHz, DMSO-d) : δ 1.49 (s, 9H, Boc CH), 3.78 (t, Hz, 2H, CH), 4.21 (t, Hz, 2H, CH), 6.83 (d, Hz, 1H, ArH), 7.12 (dd, Hz, Hz, 2H, ArH), 8.01 (s, 1H, NH).
Alternative Synthetic Routes and Modifications
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The oxazine ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation and Reduction: Products vary depending on the specific reaction but can include hydroxylamines and amines.
Coupling Reactions: Products are typically biaryl compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: Research has shown that benzoxazine derivatives possess various biological activities, including antibacterial, anticancer, and anti-inflammatory properties. tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is being investigated for its potential as a pharmacophore in drug development.
Industry: In material science, benzoxazines are used in the production of high-performance polymers and resins. The compound’s stability and reactivity make it suitable for creating materials with desirable mechanical and thermal properties.
Mechanism of Action
The exact mechanism of action for tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxazine ring and bromine substituent. These interactions can modulate biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Research Findings and Data Tables
Physical Properties Comparison
| Property | Target Compound | 7-Bromo Analog | 6-Bromo-5-fluoro Derivative |
|---|---|---|---|
| Molecular Weight | 287.16 | 287.16 | 245.07 |
| Melting Point | Not reported | Not reported | 112–114°C |
| $^1$H NMR (Aromatic) | δ 7.06 (dd, J=8.8 Hz), 6.74 (d, J=8.8 Hz) | δ 6.98 (d, J=2.2 Hz), 6.82 (dd, J=8.8 Hz) | δ 7.12 (d, J=6.6 Hz) |
| Price (1g) | ¥2497.00 | ¥393.00 | ¥5718.00 |
Biological Activity
tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate, with the CAS number 719310-31-3, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of benzo[b][1,4]oxazine and has been studied for its efficacy against various pathogens, notably Mycobacterium tuberculosis (Mtb), as well as its broader antimicrobial properties.
- Chemical Formula : C13H16BrNO3
- Molecular Weight : 302.18 g/mol
- Structure : The compound features a benzo[b][1,4]oxazine core with a bromine substituent and a tert-butyl carboxylate group, contributing to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound, particularly against Mycobacterium tuberculosis. In a focused screening set against CYP121A1, a cytochrome P450 enzyme critical for Mtb viability, this compound demonstrated significant inhibitory activity:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of approximately 6.25 µM against Mtb strain H37Rv under various assay conditions .
This finding indicates its potential as a lead compound in the development of new anti-tubercular agents.
Structure-Activity Relationship (SAR)
The structure of this compound allows for interactions with specific biological targets due to its unique functional groups. The presence of the bromine atom and the tert-butyl group enhances lipophilicity and may influence binding affinity to target proteins.
Study on CYP121A1 Inhibition
A notable study utilized X-ray crystallographic screening to evaluate the binding modes of various compounds against CYP121A1. The results indicated that this compound binds effectively within a specific pocket of CYP121A1, which is crucial for selective inhibition . The study emphasized that this binding mode could lead to the development of compounds with reduced off-target effects.
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | MIC (µM) | Target |
|---|---|---|
| This compound | 6.25 | CYP121A1 |
| Compound A (similar structure) | 12.5 | CYP121A1 |
| Compound B (dissimilar structure) | 50 | CYP121A1 |
This table illustrates that this compound exhibits superior potency compared to other related compounds.
Q & A
Q. What are the primary synthetic routes for tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate?
The compound can be synthesized via two main routes:
- Route 1 : Reaction of di-tert-butyl dicarbonate with 6-bromo-3,4-dihydro-2H-1,4-benzoxazine under basic conditions.
- Route 2 : Condensation of N-Boc-2-amino-4-bromophenol with dibromoethane, followed by cyclization. Purification is typically achieved via flash chromatography (0–100% EtOAc/hexanes gradient), yielding the product with confirmed structure via 1H NMR (δ 8.01, 7.06, 6.74, 4.24–3.81, 1.55 ppm) .
Q. What spectroscopic methods are recommended for characterizing this compound?
Key methods include:
Q. What purification techniques are effective for this compound?
Flash chromatography using a silica gel column with EtOAc/hexanes gradients is standard. Recrystallization from ethanol/water mixtures can further enhance purity. Monitor by TLC (Rf ~0.5 in 30% EtOAc/hexanes) .
Advanced Research Questions
Q. How can researchers optimize synthesis yield when encountering low yields in multi-step reactions?
- Critical Parameters : Control reaction temperature (20–25°C for cyclization), solvent choice (anhydrous DMF or THF), and stoichiometry (1.2–1.5 eq. di-tert-butyl dicarbonate).
- Troubleshooting : If the cyclization step fails, replace dibromoethane with 1,2-dibromoethane derivatives or introduce catalytic bases (e.g., K₂CO₃).
- Yield Comparison : Route 1 typically achieves 60–70% yield, while Route 2 may vary (45–65%) depending on bromophenol reactivity .
Q. How do structural modifications at the 6-position influence biological activity?
- Bromine vs. Other Substituents : Bromine’s electronegativity enhances electrophilic reactivity, improving interactions with biological targets (e.g., enzyme active sites).
- SAR Insights : Analogs like tert-butyl 6-chloro- or 6-methyl-derivatives show reduced anticancer activity compared to the bromo-substituted compound, as seen in cytotoxicity assays (IC50: 6-bromo = 2.1 µM vs. 6-chloro = 5.8 µM) .
Q. How should researchers address discrepancies in biological activity data between this compound and its analogs?
- Purity Verification : Use HPLC (C18 column, 70:30 MeCN/H₂O) to rule out impurities.
- Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times (24–48 hr).
- Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., kinase domains) .
Q. What strategies elucidate the mechanism of action in cellular assays?
- Target Engagement : Surface plasmon resonance (SPR) to measure binding kinetics (KD values).
- Pathway Analysis : RNA sequencing post-treatment to identify dysregulated genes (e.g., apoptosis markers like BAX/BCL-2).
- Control Experiments : Use bromine-free analogs to isolate the role of the 6-bromo group .
Data Contradiction Analysis
Q. How to resolve conflicting reports on synthetic yields for Route 1?
- Root Causes : Variability in di-tert-butyl dicarbonate quality or residual moisture in solvents.
- Mitigation : Use freshly distilled THF and molecular sieves. Replicate reactions under inert (N₂/Ar) atmosphere.
- Validation : Cross-check yields with independent labs using identical NMR integration methods .
Q. Why do some studies report weak antimicrobial activity despite structural similarity to active analogs?
- Key Factors : Differences in bacterial membrane permeability (e.g., Gram-negative vs. Gram-positive).
- Experimental Adjustments : Test under anaerobic conditions or with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide).
- Structural Analysis : Compare logP values (bromo-substituted: ~3.2 vs. methyl: ~2.5) to assess hydrophobicity-driven uptake .
Methodological Tables
Q. Table 1. Comparative Yields of Synthetic Routes
| Route | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Di-tert-butyl dicarbonate | THF | 65–70 | >95 |
| 2 | N-Boc-2-amino-4-bromophenol | DMF | 50–60 | >90 |
Q. Table 2. Biological Activity of Structural Analogs
| Compound | Substituent | IC50 (µM, HeLa) | Antimicrobial (MIC, µg/mL) |
|---|---|---|---|
| 6-Bromo (target compound) | Br | 2.1 | 32 (S. aureus) |
| 6-Chloro | Cl | 5.8 | 16 (S. aureus) |
| 6-Methyl | CH₃ | >10 | >64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
